molecular formula C11H15FN4OS B15174650 N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea CAS No. 921225-59-4

N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea

Cat. No.: B15174650
CAS No.: 921225-59-4
M. Wt: 270.33 g/mol
InChI Key: QXOUKNZOXCAACE-UHFFFAOYSA-N
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Description

N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea: is an organic compound that features a unique combination of functional groups, including a fluorophenyl group, a carbamothioyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea typically involves the reaction of 3-fluoroaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with N-methylisocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamothioyl group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development. Studies have explored its use in treating conditions like cancer, inflammation, and infectious diseases.

Industry: In industrial applications, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Thiopropamine
  • Methyl 3-fluorobenzoate

Comparison: Compared to similar compounds, N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea stands out due to its unique combination of functional groupsThiopropamine, on the other hand, is a stimulant with a different core structure and pharmacological profile, highlighting the uniqueness of N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N’-methylurea in terms of its chemical and biological properties .

Properties

CAS No.

921225-59-4

Molecular Formula

C11H15FN4OS

Molecular Weight

270.33 g/mol

IUPAC Name

1-[2-[(3-fluorophenyl)carbamothioylamino]ethyl]-3-methylurea

InChI

InChI=1S/C11H15FN4OS/c1-13-10(17)14-5-6-15-11(18)16-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H2,13,14,17)(H2,15,16,18)

InChI Key

QXOUKNZOXCAACE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCNC(=S)NC1=CC(=CC=C1)F

Origin of Product

United States

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